molecular formula C10H12N2O2 B7796896 Hydroxycotinine CAS No. 108450-02-8

Hydroxycotinine

Cat. No. B7796896
M. Wt: 192.21 g/mol
InChI Key: XOKCJXZZNAUIQN-DTWKUNHWSA-N
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Patent
US05527686

Procedure details

Hydroxycotinine hemisuccinate was prepared as follows. In a glass tube, 19 mg of trans-3'-hydroxycotinine were dissolved in 1 ml of DMF. In this solution 21 mg of succinic anhydride were dissolved. After adding 20 μl of pyridine, the tube was covered (PARAFILM®) and incubated overnight at 37° C.
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
21 mg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][N:8]1[C:12](=[O:13])[C@H:11]([OH:14])[CH2:10][C@H:9]1[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1>CN(C=O)C.C1(=O)OC(=O)CC1>[CH3:7][N:8]1[C:12](=[O:13])[CH:11]([OH:14])[CH2:10][CH:9]1[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1

Inputs

Step One
Name
Quantity
20 μL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
19 mg
Type
reactant
Smiles
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
21 mg
Type
solvent
Smiles
C1(CCC(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(PARAFILM®) and incubated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 37° C.

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC(C1=O)O)C2=CN=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05527686

Procedure details

Hydroxycotinine hemisuccinate was prepared as follows. In a glass tube, 19 mg of trans-3'-hydroxycotinine were dissolved in 1 ml of DMF. In this solution 21 mg of succinic anhydride were dissolved. After adding 20 μl of pyridine, the tube was covered (PARAFILM®) and incubated overnight at 37° C.
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
21 mg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][N:8]1[C:12](=[O:13])[C@H:11]([OH:14])[CH2:10][C@H:9]1[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1>CN(C=O)C.C1(=O)OC(=O)CC1>[CH3:7][N:8]1[C:12](=[O:13])[CH:11]([OH:14])[CH2:10][CH:9]1[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1

Inputs

Step One
Name
Quantity
20 μL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
19 mg
Type
reactant
Smiles
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
21 mg
Type
solvent
Smiles
C1(CCC(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(PARAFILM®) and incubated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 37° C.

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC(C1=O)O)C2=CN=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05527686

Procedure details

Hydroxycotinine hemisuccinate was prepared as follows. In a glass tube, 19 mg of trans-3'-hydroxycotinine were dissolved in 1 ml of DMF. In this solution 21 mg of succinic anhydride were dissolved. After adding 20 μl of pyridine, the tube was covered (PARAFILM®) and incubated overnight at 37° C.
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
21 mg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][N:8]1[C:12](=[O:13])[C@H:11]([OH:14])[CH2:10][C@H:9]1[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1>CN(C=O)C.C1(=O)OC(=O)CC1>[CH3:7][N:8]1[C:12](=[O:13])[CH:11]([OH:14])[CH2:10][CH:9]1[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1

Inputs

Step One
Name
Quantity
20 μL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
19 mg
Type
reactant
Smiles
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
21 mg
Type
solvent
Smiles
C1(CCC(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(PARAFILM®) and incubated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 37° C.

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC(C1=O)O)C2=CN=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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